(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H10FN3O4 and its molecular weight is 327.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes and Chemosensors
Compounds related to (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide have been investigated for their potential as fluorescent probes and chemosensors. For example, nitro-3-carboxamide coumarin derivatives, sharing a similar core structure, have demonstrated utility as novel fluorescent chemosensors. These compounds, prepared through efficient microwave irradiation methods, show selective sensitivity towards specific metal ions like Cu(2+) in aqueous solutions, making them valuable in chemical sensing applications (Bekhradnia et al., 2016). Additionally, 2-iminocoumarin-3-carboxamide derivatives have been developed as cell-permeable fluorescent dyes capable of selectively staining organelles in living cells, highlighting their potential in biological imaging and diagnostic applications (Guo et al., 2011).
Antimicrobial Activity
Research into zinc(II) complexes with heterocyclic ligands, including those similar to this compound, has revealed promising antimicrobial properties. Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands have shown significant antifungal activity, particularly against C. albicans and A. niger, positioning these compounds as potential therapeutic agents in the fight against fungal infections (Yamgar et al., 2014).
Synthesis and Eco-Friendly Applications
Efforts to synthesize 2-imino and 2-oxo-2H-chromene-3-carboxamides, which are structurally related to the compound , have led to the development of eco-friendly synthesis methods. These methods utilize aqueous sodium carbonate or hydrogen carbonate solutions at room temperature, demonstrating a commitment to green chemistry principles and potentially reducing the environmental impact of chemical synthesis (Proença & Costa, 2008).
Cytotoxic Agents in Cancer Research
Novel 2-imino-2H-chromene-3(N-aryl)carboxamides, which share a similar framework with this compound, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These studies have provided valuable insights into the structure-activity relationships of iminocoumarins, revealing their potential as cytotoxic agents in cancer therapy (Gill et al., 2016).
Properties
IUPAC Name |
2-(3-fluorophenyl)imino-6-nitrochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O4/c17-10-2-1-3-11(8-10)19-16-13(15(18)21)7-9-6-12(20(22)23)4-5-14(9)24-16/h1-8H,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXJKDYWSJAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.